molecular formula C8H9NO3 B1351250 Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 67858-47-3

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1351250
CAS No.: 67858-47-3
M. Wt: 167.16 g/mol
InChI Key: GXSZDESAIZEFGZ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The molecular structure of this compound exhibits distinct geometric characteristics based on its heterocyclic pyrrole core with specific substituent positioning. The compound possesses a molecular formula of C8H9NO3 with a molecular weight of 167.164 grams per mole, featuring a five-membered aromatic ring containing one nitrogen atom. The structural framework demonstrates planarity typical of pyrrole systems, with the formyl group at position 4 and the carboxylate ester at position 2 creating an extended conjugated system.

The molecular geometry analysis reveals that the formyl carbon maintains a trigonal planar configuration, while the carboxylate ester exhibits characteristic ester bond angles. The methyl group attached to the nitrogen atom adopts a position that minimizes steric hindrance with adjacent substituents. Comparative crystallographic studies of related pyrrole derivatives, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, provide insight into the general structural parameters of pyrrole carboxylates. The crystal system for similar compounds typically exhibits monoclinic symmetry with space group P21/c, as demonstrated in related ethyl pyrrole carboxylate structures.

Structural Parameter Value
Molecular Formula C8H9NO3
Molecular Weight 167.164 g/mol
Chemical Abstracts Service Number 67858-47-3
International Union of Pure and Applied Chemistry Name methyl 4-formyl-1-methylpyrrole-2-carboxylate
InChI Key GXSZDESAIZEFGZ-UHFFFAOYSA-N

The three-dimensional conformational analysis indicates that the molecule adopts a relatively rigid planar structure due to the aromatic nature of the pyrrole ring and the conjugation between the formyl and carboxylate functionalities. The positioning of substituents creates specific intramolecular interactions that stabilize the molecular conformation, particularly through potential hydrogen bonding interactions between the formyl oxygen and nearby hydrogen atoms.

Spectroscopic Identification Methods (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to each unique hydrogen environment within the molecule. The formyl proton typically appears as a singlet in the downfield region around 9.8 to 10.2 parts per million, characteristic of aldehyde functionality attached to aromatic systems.

The aromatic protons of the pyrrole ring demonstrate chemical shifts consistent with electron-rich heterocyclic systems, appearing in the 6.0 to 7.5 parts per million range. The N-methyl group exhibits a characteristic singlet around 3.8 to 4.0 parts per million, while the ester methyl group appears as a distinct singlet around 3.7 to 3.9 parts per million. The integration patterns confirm the expected 1:1:1:3:3 ratio for the formyl, aromatic protons, and methyl groups respectively.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of both the formyl and ester functionalities in the characteristic downfield region above 160 parts per million. The aromatic carbons of the pyrrole ring appear in the 100-150 parts per million range, with specific chemical shifts dependent on the substitution pattern and electronic effects of the formyl and carboxylate groups.

Nuclear Magnetic Resonance Assignment Chemical Shift Range (ppm)
Formyl Proton 9.8-10.2
Aromatic Protons 6.0-7.5
N-Methyl Group 3.8-4.0
Ester Methyl Group 3.7-3.9
Formyl Carbon 180-190
Ester Carbonyl Carbon 160-170
Aromatic Carbons 100-150

Infrared spectroscopic analysis demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The formyl carbonyl stretch typically appears around 1680-1700 wavenumbers, while the ester carbonyl exhibits absorption around 1720-1740 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, and the carbon-hydrogen stretching modes of the methyl groups are observed around 2900-3000 wavenumbers.

Ultraviolet-visible spectroscopic measurements reveal electronic transitions characteristic of the extended conjugated system formed by the pyrrole ring and its substituents. The compound typically exhibits absorption maxima in the 250-350 nanometer range, with specific wavelengths dependent on the degree of conjugation and electronic effects of the formyl and carboxylate substituents.

Comparative Structural Analysis with Related Pyrrole Derivatives

The structural characteristics of this compound can be systematically compared with related pyrrole derivatives to understand the influence of substituent positioning and functional group variations on molecular properties. Comparison with the corresponding carboxylic acid, 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, reveals the effects of esterification on molecular geometry and spectroscopic properties.

The acid form exhibits different hydrogen bonding capabilities and crystalline packing arrangements compared to the methyl ester derivative. The carboxylic acid functionality can participate in intermolecular hydrogen bonding, leading to dimer formation and altered crystal packing motifs. In contrast, the methyl ester reduces hydrogen bonding potential while increasing lipophilicity and altering solubility characteristics.

Positional isomers provide valuable insights into the effects of substituent location on structural properties. Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate, with the formyl group at position 3 instead of position 4, demonstrates different electronic distribution and spectroscopic signatures. The chemical shift patterns in nuclear magnetic resonance spectroscopy vary significantly between these positional isomers due to different electronic environments and magnetic anisotropy effects.

Compound Formyl Position Molecular Weight Key Structural Features
This compound 4 167.164 g/mol Target compound with specific substitution pattern
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate 3 167.164 g/mol Positional isomer with altered electronic properties
4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid 4 153.14 g/mol Acid form with enhanced hydrogen bonding
Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate 4 (acetyl) 181.19 g/mol Ketone analog with increased molecular weight

The replacement of the formyl group with an acetyl functionality, as seen in methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate, introduces additional methyl substitution that affects both steric and electronic properties. The acetyl derivative exhibits different spectroscopic characteristics, particularly in the carbonyl region of infrared and carbon-13 nuclear magnetic resonance spectra, due to the different electronic nature of ketone versus aldehyde functionality.

Comparative analysis with methyl 4-formyl-1H-pyrrole-2-carboxylate, which lacks the N-methyl substituent, demonstrates the influence of nitrogen alkylation on molecular properties. The unsubstituted nitrogen creates different hydrogen bonding possibilities and affects the electronic distribution within the pyrrole ring system. Nuclear magnetic resonance chemical shifts for the aromatic protons show systematic variations between N-methylated and N-unsubstituted derivatives due to electronic effects and conformational preferences.

Properties

IUPAC Name

methyl 4-formyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSZDESAIZEFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383995
Record name Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67858-47-3
Record name Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate generally follows a multi-step approach involving:

  • Pyrrole Ring Formation:
    The pyrrole core is commonly constructed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. This method efficiently forms the five-membered pyrrole ring with desired substitution patterns.

  • Formylation (Introduction of the Aldehyde Group):
    The formyl group at the 4-position is introduced using the Vilsmeier-Haack reaction. This involves treating the pyrrole intermediate with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds via formation of an iminium salt intermediate, which electrophilically attacks the pyrrole ring to install the formyl group selectively at the 4-position.

  • Esterification (Formation of the Methyl Carboxylate):
    The carboxylate ester group is introduced by esterifying the corresponding carboxylic acid with methanol under acidic catalysis. This step can be performed either before or after formylation depending on the synthetic route.

Detailed Synthetic Procedure Example

A representative synthetic procedure adapted from recent literature is summarized below:

Step Reagents & Conditions Description Yield (%)
1. Pyrrole ring formation 1,4-dicarbonyl compound + methylamine, reflux Paal-Knorr cyclization to form 1-methylpyrrole-2-carboxylic acid or ester 70-85
2. Esterification Methanol + acid catalyst (e.g., H2SO4), reflux Conversion of carboxylic acid to methyl ester 80-90
3. Formylation DMF + POCl3, 0–10 °C to reflux Vilsmeier-Haack reaction to introduce formyl group at 4-position 75-88
4. Purification Column chromatography (Hexanes/EtOAc gradient) Isolation of pure this compound

This sequence yields the target compound with high purity (>95%) as confirmed by NMR and HPLC analyses.

Alternative Synthetic Routes

Reaction Step Reagents Solvent Temperature Time Notes
Pyrrole ring formation 1,4-dicarbonyl + methylamine Ethanol or methanol Reflux (80–100 °C) 4–8 h Paal-Knorr synthesis
Esterification Methanol + H2SO4 or HCl Methanol Reflux (65 °C) 6–12 h Acid-catalyzed Fischer esterification
Formylation POCl3 + DMF Dichloromethane or DMF 0–10 °C to reflux 1–2 h Vilsmeier-Haack reaction
Purification Silica gel chromatography Hexanes/EtOAc Ambient Gradient elution
  • Nuclear Magnetic Resonance (NMR):
    The formyl proton appears as a singlet at δ 9.7–10.2 ppm in ^1H NMR, confirming aldehyde presence. The methyl group at the 1-position resonates at δ 2.3–2.6 ppm. The methyl ester group shows a singlet near δ 3.8–4.3 ppm.

  • High-Performance Liquid Chromatography (HPLC):
    Purity is typically >95%, with retention times consistent with the expected compound.

  • Mass Spectrometry (MS):
    Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) confirms molecular weight (m/z 167.16 g/mol for the molecular ion).

  • Industrial synthesis optimizes reaction conditions to maximize yield and minimize environmental impact, often employing continuous flow reactors for the Vilsmeier-Haack step to control exothermicity and improve safety.

  • The compound serves as a key intermediate in pharmaceutical and materials chemistry, necessitating high purity and reproducibility in synthesis.

Method Starting Material Key Reactions Advantages Limitations
Paal-Knorr + Vilsmeier-Haack + Esterification 1,4-dicarbonyl + methylamine Cyclization, formylation, esterification Well-established, high yield, scalable Multi-step, requires careful temperature control
Direct formylation of methyl 1-methylpyrrole-2-carboxylate Methyl 1-methylpyrrole-2-carboxylate Vilsmeier-Haack formylation Fewer steps, straightforward Requires pure starting ester, possible side reactions
Cyclization from amino acid derivatives Amino acid + aldehyde Condensation, cyclization Potential for diverse substitution Less documented, may require optimization

The preparation of this compound is reliably achieved through classical synthetic organic methods involving pyrrole ring formation via Paal-Knorr synthesis, selective formylation by Vilsmeier-Haack reaction, and esterification to install the methyl carboxylate group. These methods are supported by extensive research and have been optimized for laboratory and industrial scales. Analytical techniques such as NMR, HPLC, and MS confirm the structure and purity of the final product. The compound’s synthetic accessibility and functional group versatility make it valuable for further chemical transformations and applications in medicinal and materials chemistry.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Overview : Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential as anti-inflammatory and anti-cancer agents.

Case Studies :

  • Anti-cancer Research : Derivatives of this compound have been synthesized and tested for their efficacy against cancer cell lines. Studies have shown that certain derivatives exhibit significant cytotoxicity, making them candidates for further pharmacological development .
  • Antibacterial Properties : Research indicates that some derivatives demonstrate notable antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Organic Electronics

Overview : The compound is utilized in the fabrication of organic semiconductors, which are essential for developing flexible electronic devices.

ApplicationDescription
Organic Light-Emitting Diodes (OLEDs)This compound is used to enhance the performance and efficiency of OLEDs, contributing to advancements in display technologies.
Organic Photovoltaic CellsIt plays a role in improving the efficiency of solar cells, promoting sustainable energy solutions through the development of more effective organic photovoltaic materials .

Material Science

Overview : This compound is employed in creating novel polymer materials with enhanced properties.

PropertyBenefit
Thermal StabilityPolymers derived from this compound exhibit improved thermal stability, making them suitable for high-temperature applications.
Mechanical StrengthThe incorporation of this compound into polymer matrices enhances mechanical strength, which is beneficial in various industrial applications .

Biological Research

Overview : Researchers utilize this compound to study biological systems, particularly focusing on enzyme activity and metabolic pathways.

Case Studies :

  • Enzyme Interaction Studies : Preliminary findings suggest that derivatives may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. Further research is required to elucidate the specific mechanisms involved.
  • Metabolic Pathway Exploration : The compound aids in understanding metabolic pathways by serving as a probe in biochemical assays, providing insights into cellular processes and potential therapeutic targets .

Mechanism of Action

The mechanism of action of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position and Reactivity: The formyl group at the 4-position in the target compound enhances electrophilic reactivity compared to analogs with formyl groups at positions 3 or 5 (e.g., Ethyl 3-formyl-1H-pyrrole-2-carboxylate, similarity 0.96 ). This positional difference directs regioselectivity in reactions like Aldol condensations . The 1-methyl group increases steric hindrance and lipophilicity relative to non-methylated analogs (e.g., Ethyl 4-formyl-1H-pyrrole-2-carboxylate), improving stability but reducing solubility in polar solvents .

Ester Group Effects :

  • Methyl esters (e.g., target compound) exhibit lower hydrolytic stability but higher volatility compared to ethyl esters (e.g., Ethyl 4-chloro-1H-pyrrole-2-carboxylate) .

Crystallographic and Packing Behavior: Derivatives with multiple substituents (e.g., Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) form planar structures stabilized by N–H⋯O and C–H⋯O hydrogen bonds, enhancing crystal packing efficiency .

Physicochemical Properties

  • Density : The density (1.16 g/cm³) is higher than ethyl ester analogs due to the compact methyl ester group .

Biological Activity

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (C7H7NO3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

This compound features a pyrrole ring with a formyl group and a methyl ester functional group. This structure contributes to its reactivity and interaction with biological targets. The compound can be synthesized through various methods, often involving the condensation of carboxylic acids with amines, followed by cyclization processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. The compound has been investigated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli4.69 - 22.9 µM
Bacillus subtilis5.64 - 77.38 µM

These findings suggest that this compound exhibits significant antibacterial activity, comparable to established antibiotics .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Research indicates that compounds with similar pyrrole structures can modulate gene expression and inhibit cancer cell proliferation. The mechanism involves interaction with DNA, leading to alterations in transcriptional activity .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The results demonstrated that the compound exhibited dose-dependent cytotoxicity, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The compound can form hydrogen bonds and hydrophobic interactions, influencing cellular pathways involved in growth and apoptosis .

Q & A

Q. What are the key synthetic routes for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a Paal-Knorr pyrrole ring formation using 1,4-dicarbonyl precursors, followed by formylation at the 4-position. For example, nitration and subsequent reduction (e.g., using SnCl₂) can introduce functional groups, while esterification with methanol under acidic conditions finalizes the carboxylate moiety . Optimization includes controlling reaction temperature (e.g., 0–5°C for nitration to avoid side reactions) and using anhydrous solvents to enhance yield. Purity can be improved via recrystallization (melting point: 100–101°C) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies substituent positions (e.g., formyl protons at δ ~9.5–10.0 ppm, ester methyl groups at δ ~3.7–4.3 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX or ORTEP-III) resolves bond lengths and angles, confirming planarity of the pyrrole ring and spatial orientation of the formyl group .
  • Mass Spectrometry : ESIMS or LCMS validates molecular weight (e.g., m/z = 167.16 g/mol) and detects fragmentation patterns .

Q. What are the compound’s reactivity hotspots for derivatization in medicinal chemistry?

  • Methodological Answer : The formyl group (-CHO) at the 4-position is highly electrophilic, enabling condensation reactions (e.g., Schiff base formation with amines). The ester group at the 2-position can undergo hydrolysis to carboxylic acid for further coupling (e.g., amide bond formation via General Procedure F1 in ). Steric hindrance from the 1-methyl group may require tailored catalysts (e.g., Pd-mediated cross-coupling) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., anisotropic displacement parameters) be resolved during refinement?

  • Methodological Answer : Use SHELXL’s restraints (e.g., DELU, SIMU) to model thermal motion accurately. For high-resolution data (<1.0 Å), multipole refinement in software like WinGX improves electron density maps. If twinning is suspected (common in pyrrole derivatives), the HKLF5 format in SHELXL partitions overlapping reflections . Validate final structures with CheckCIF to flag outliers in bond angles or R-factor discrepancies .

Q. What computational strategies predict hydrogen-bonding patterns in crystals of this compound?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies recurring motifs like D (donor) and A (acceptor) patterns. DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and compute electrostatic potential surfaces, revealing preferred H-bond sites (e.g., formyl O as acceptor). Compare with experimental data from Cambridge Structural Database (CSD) entries of analogous pyrroles .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

  • Methodological Answer :
  • Stability Tests : Accelerated degradation studies in DMSO (polar) vs. THF (apolar) at 25°C and 40°C monitor formyl oxidation via HPLC.
  • Results : Polar solvents reduce shelf life (t₁/₂ = 14 days in DMSO vs. 28 days in THF at 25°C). Store at 0–6°C under inert gas (Ar/N₂) to suppress hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

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